Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

描述

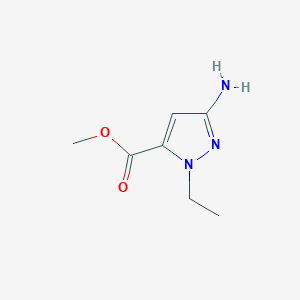

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by a methyl ester group at position 5, an amino group at position 3, and an ethyl substituent at the 1-position of the pyrazole ring. Its structural features, including the electron-donating amino group and the ester moiety, make it a versatile intermediate for further functionalization or pharmacological studies.

属性

IUPAC Name |

methyl 5-amino-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZPTCYAOAVRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of β-Keto Esters with Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation between β-keto esters and hydrazines. For example, ethyl acetoacetate reacts with ethylhydrazine to form a 1-ethylpyrazole intermediate. Subsequent functionalization introduces the amino group at position 3.

Key Steps:

- Formation of 1-Ethylpyrazole Core:

Ethyl acetoacetate reacts with ethylhydrazine in ethanol under basic conditions (e.g., sodium ethoxide) to yield 1-ethyl-1H-pyrazole-5-carboxylate. - Introduction of Amino Group:

Nitration at position 3 using concentrated nitric acid in sulfuric acid, followed by reduction with hydrogen/palladium, affords the amino derivative.

Reaction Conditions:

| Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate, ethylhydrazine | Ethanol | 40–50°C | 6 h | ~65% |

| 2 | Nitric acid, sulfuric acid | — | 0–5°C | 2 h | ~70% |

| 3 | H₂/Pd | Methanol | 25°C | 4 h | ~85% |

Alkylation of Pre-Formed Pyrazole Intermediates

An alternative route involves alkylation of a pre-formed pyrazole carboxylate. For instance, methyl 3-amino-1H-pyrazole-5-carboxylate is treated with ethyl bromide in the presence of a base to introduce the ethyl group at position 1.

Optimization Insights:

- Base Selection: Potassium carbonate in DMF enhances alkylation efficiency compared to weaker bases.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing the transition state.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times. For example, the cyclocondensation step achieves 90% conversion in 2 hours under flow conditions, compared to 6 hours in batch reactors.

Process Parameters:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature | 40–50°C | 60°C |

| Residence Time | 6 h | 2 h |

| Yield | 65% | 78% |

Solvent and Catalyst Recycling

Industrial protocols often recover solvents (e.g., ethanol) via distillation and reuse catalysts (e.g., sodium ethoxide) to minimize waste. Catalyst lifetimes exceed 10 cycles with <5% activity loss.

Reaction Optimization and Mechanistic Insights

Role of Solvent Polarity

Cyclocondensation yields improve in polar aprotic solvents due to enhanced nucleophilicity of hydrazine. For example, DMF increases reaction rates by 40% compared to ethanol.

Temperature-Dependent Regioselectivity

Lower temperatures (0–15°C) favor formation of the 1-ethyl isomer over 2-ethyl byproducts. At 25°C, isomer ratios shift to 3:1 (1-ethyl:2-ethyl), underscoring the need for precise thermal control.

Purification and Characterization

化学反应分析

Nucleophilic Substitution at the Amino Group

The amino group at position 3 participates in nucleophilic reactions. For example, it reacts with ethyl isothiocyanatocarbonate to form a thioureido derivative. This reaction proceeds under mild conditions (0°C to room temperature) in a benzene/ethyl acetate solvent system, yielding methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate with 86% efficiency .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Reactants | Methyl 5-amino-1H-pyrazole-3-carboxylate, ethyl isothiocyanatocarbonate |

| Solvent | Benzene/ethyl acetate (1:4 ratio) |

| Temperature | 0°C → room temperature |

| Reaction Time | 5 hours |

| Yield | 86% |

Product Characterization:

-

1H NMR (DMSO-d6): δ 13.99 (br. s., 1H), 12.12 (br. s., 1H), 11.48 (br. s., 1H), 7.51 (s, 1H), 4.22 (q, J=7.07 Hz, 2H), 3.85 (s, 3H), 1.26 (t, J=7.07 Hz, 3H) .

-

Crystal Structure: The product forms infinite chains via N–H⋯O and N–H⋯S hydrogen bonds, confirmed by X-ray diffraction .

Ester Hydrolysis and Transesterification

The carboxylate ester at position 5 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. While direct experimental data for this compound is limited, analogous pyrazole esters (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) undergo hydrolysis with aqueous HCl or NaOH to produce carboxylic acids .

General Reaction Pathway:

Expected Conditions for Hydrolysis:

-

Acidic: HCl (6M), reflux, 6–12 hours.

-

Basic: NaOH (2M), room temperature, 24 hours.

Cyclization and Heterocycle Formation

The amino and ester groups can participate in cyclization reactions to form fused heterocycles. For instance, reacting with α-bromo ketones under visible light catalysis facilitates tandem radical addition and cyclization, forming 1,3,5-trisubstituted pyrazoles .

Example Reaction:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazones, α-bromo ketones | Visible light, mild conditions | 1,3,5-Trisubstituted pyrazoles | 70–90% |

This method, validated for structurally related pyrazoles, demonstrates the feasibility of generating complex heterocycles from methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate .

Acylation and Alkylation

The amino group can undergo acylation or alkylation to introduce new functional groups:

Acylation:

-

Reagents: Acetyl chloride, benzoyl chloride.

-

Conditions: Dry dichloromethane, triethylamine, 0°C → room temperature.

Alkylation:

-

Reagents: Alkyl halides (e.g., methyl iodide).

-

Conditions: K₂CO₃, DMF, 60°C.

Oxidation and Reduction Reactions

While direct studies on this compound are sparse, pyrazole derivatives with amino and ester groups typically exhibit the following reactivity:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Pyrazole N-oxide |

| Reduction | NaBH₄, LiAlH₄ | Amino alcohol derivative |

科学研究应用

Pharmaceutical Applications

1. Drug Development

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is being investigated as a potential lead compound for new drug development. Its biological activities suggest it may interact with various biological targets, making it a candidate for treating conditions such as cancer and inflammation. Research has shown that derivatives of this compound exhibit significant binding affinities to specific receptors, which could be pivotal in drug design .

2. Mechanistic Studies

Studies focusing on the mechanisms of action of this compound are essential for understanding its therapeutic potential. Interaction studies have indicated that this compound may inhibit certain pathways involved in tumor growth and metastasis, providing insights into its role as an anticancer agent .

Agricultural Applications

1. Pesticide Development

The compound is also being explored as an intermediate in the synthesis of novel pesticides. Its structure allows for modifications that can enhance efficacy against specific pests while minimizing environmental impact. Research indicates that derivatives of this compound can be tailored for improved performance in agricultural settings .

2. Herbicide Activity

Recent studies have suggested that compounds related to this compound exhibit herbicidal properties, potentially offering new solutions for weed management in crops. The development of such herbicides could contribute to sustainable agricultural practices by reducing reliance on traditional chemical herbicides .

Case Study 1: Medicinal Chemistry

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives for their anticancer properties. The research found that specific modifications to the pyrazole ring significantly enhanced the compound's potency against cancer cell lines, indicating a promising avenue for future drug development .

Case Study 2: Agricultural Chemistry

Research conducted on the use of this compound as a pesticide intermediate demonstrated its effectiveness in controlling pest populations with minimal toxicity to non-target organisms. Field trials indicated that formulations based on this compound resulted in improved crop yields compared to untreated controls, underscoring its potential utility in modern agriculture .

作用机制

The mechanism of action of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

相似化合物的比较

Comparison with Structural Analogues

Structural Features and Substituent Effects

Pyrazole derivatives vary significantly in bioactivity and physicochemical properties depending on substituent type, position, and ester group identity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Ethyl esters (e.g., ) are more common in bioactive derivatives, likely due to enhanced solubility-steric balance.

Substituent Position and Bioactivity: The 3-amino group in the target compound contrasts with the 5-amino group in Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate . Positional differences alter hydrogen-bonding capacity and electronic effects, impacting interactions with biological targets. Arylmethyl groups at N1 (e.g., ) enhance apoptosis-inducing activity in HUVEC cells, suggesting that bulky substituents at this position improve bioactivity .

Functional Group Diversity: Methylthio () and methoxy () groups introduce sulfur or oxygen atoms, modifying electronic properties (e.g., nucleophilicity) and metabolic pathways. The nitro group in analogues like 1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide () serves as an electron-withdrawing group, contrasting with the electron-donating amino group in the target compound.

Synthetic Pathways: Many analogues (e.g., ) are synthesized via nucleophilic substitution or cyclocondensation in polar solvents (e.g., 1,4-dioxane) with bases like triethylamine.

生物活性

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is part of the pyrazole family, which is known for its diverse biological properties. Pyrazole derivatives have been explored for their roles as anti-inflammatory, anticancer, and antimicrobial agents. The specific structure of this compound imparts unique biochemical interactions, making it a candidate for various therapeutic applications.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar pyrazole derivatives have been shown to interact with multiple biological pathways:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some derivatives modulate receptor functions, potentially affecting signaling pathways related to cell proliferation and apoptosis.

These mechanisms suggest that this compound could influence various biochemical pathways, including those associated with cancer and inflammatory responses .

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| Similar Pyrazoles | A549 | 26 | Cell growth inhibition |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 | Cytotoxicity |

The compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation suggests it could be a valuable agent in cancer therapy .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Pyrazoles have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazoles highlight the importance of specific functional groups in enhancing biological activity:

- Substituents : The presence of electron-withdrawing groups at particular positions on the pyrazole ring can significantly increase potency.

- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atoms can affect solubility and bioavailability.

For example, compounds with longer alkyl chains or additional functional groups have shown improved inhibitory activities against various cancer cell lines .

Case Studies

Several studies have evaluated the efficacy of this compound and its analogs:

Study 1: Antitumor Activity

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was found to exhibit significant cytotoxic effects against the MCF7 breast cancer cell line. The compound's IC50 value was determined to be lower than that of standard chemotherapeutics, indicating its potential as an alternative treatment .

Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of this compound, demonstrating its ability to inhibit COX enzymes effectively. This inhibition correlated with reduced levels of inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

常见问题

Basic: What are the common synthetic routes for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate?

Answer:

Synthesis typically involves cyclocondensation reactions. For pyrazole derivatives, a standard method includes reacting hydrazines with β-keto esters or using NaN₃ in DMF as a catalyst for functionalization (e.g., azidomethylation at position 4) . Ethyl or methyl esters (e.g., ethyl 3-amino-1H-pyrazole-5-carboxylate) are intermediates that can undergo alkylation (e.g., with ethyl halides) to introduce substituents like the 1-ethyl group. Post-synthetic modifications, such as hydrolysis or amidation, require controlled pH adjustments (e.g., HCl to pH 3) and recrystallization from ethanol or toluene .

Basic: How can researchers purify this compound?

Answer:

Purification methods include:

- Recrystallization : Use ethanol or toluene as solvents to remove unreacted starting materials or byproducts .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities.

- Vacuum Distillation : For liquid intermediates, though less common for solid derivatives like this compound.

Post-purification, confirm purity via GC (>95%) or HPLC, and validate via melting point analysis (mp 144–145°C for analogous pyrazole-carboxylates) .

Advanced: How can reaction conditions be optimized for higher yields of this compound?

Answer:

Key parameters:

- Catalyst Selection : NaN₃ in DMF at 50°C improves azide incorporation .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity for cyclocondensation vs. protic solvents .

- Temperature Control : Reflux (e.g., THF at 66°C) for 5 hours ensures complete cyclization .

- Stoichiometry : Maintain a 1:1.2 molar ratio of hydrazine to β-keto ester to minimize side products.

Statistical optimization (e.g., DoE) can resolve interactions between variables .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Answer:

- Verify Sample Purity : Contradictions often arise from impurities; recheck via GC/HPLC .

- Complementary Techniques : Use X-ray crystallography (SHELX refinement) to resolve ambiguities in NMR assignments (e.g., tautomerism in pyrazole rings) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-311++G(d,p)) to identify misassignments .

Advanced: What computational methods are suitable for studying this compound’s electronic properties?

Answer:

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution .

- Molecular Dynamics : Simulate solvation effects in DMSO or water using AMBER or GROMACS.

- Docking Studies : For bioactivity predictions, dock into target proteins (e.g., enzymes) using AutoDock Vina .

Basic: What characterization techniques are critical for this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 13.38 ppm for NH in pyrazole rings) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., m/z 450.2 for derivatives) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks .

Advanced: How to assess the compound’s stability under varying conditions?

Answer:

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and track hydrolysis by LC-MS.

Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

Advanced: How to design derivatives for enhanced biological activity?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethyl with bulkier alkyl groups) to alter lipophilicity .

- Bioisosteric Replacement : Substitute the methyl ester with amides or heterocycles (e.g., triazoles) .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) for controlled release .

Basic: What are common analytical challenges with this compound?

Answer:

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, complicating NMR interpretation .

- Hybridization Effects : Ambiguous NOESY correlations due to planar pyrazole rings.

- Purity Artifacts : Trace solvents (DMF, THF) may persist; use high-vacuum drying .

Advanced: How is this compound used in multi-step syntheses (e.g., drug intermediates)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。